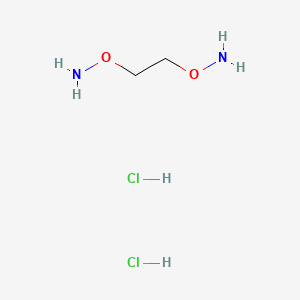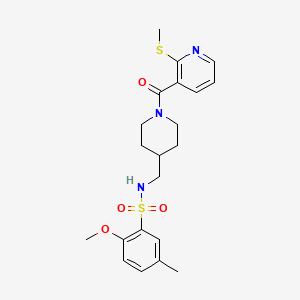![molecular formula C19H9Cl3F3N3 B2392734 3-Cloro-2-(3,4-diclorofenil)-5-fenil-7-(trifluorometil)pirazolo[1,5-a]pirimidina CAS No. 477858-78-9](/img/structure/B2392734.png)
3-Cloro-2-(3,4-diclorofenil)-5-fenil-7-(trifluorometil)pirazolo[1,5-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and multiple chlorine atoms
Aplicaciones Científicas De Investigación
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory agent and as a monoamine oxidase B inhibitor, which is relevant in the treatment of neurodegenerative disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules . The process generally starts with the preparation of a brominated pyrazolo[1,5-a]pyrimidine derivative, which is then coupled with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Suzuki–Miyaura coupling reaction, leading to higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Mecanismo De Acción
The mechanism by which 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine. This action is beneficial in the management of neurodegenerative diseases like Parkinson’s .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, investigated for its potential as a CDK2 inhibitor.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity
Propiedades
IUPAC Name |
3-chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3/c20-12-7-6-11(8-13(12)21)17-16(22)18-26-14(10-4-2-1-3-5-10)9-15(19(23,24)25)28(18)27-17/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKMVFSGBSDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)
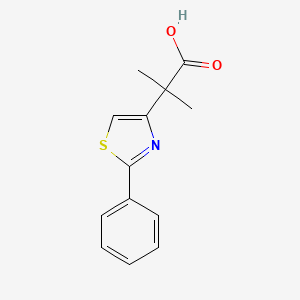
![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)
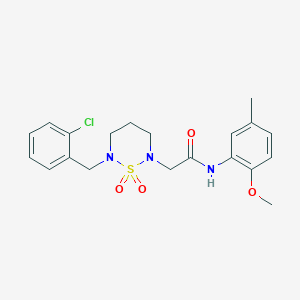

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
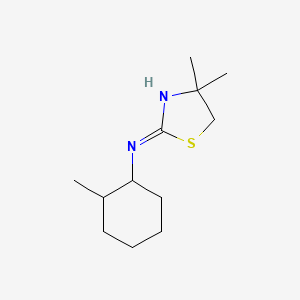
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide](/img/structure/B2392667.png)
![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide](/img/structure/B2392669.png)
